An In-depth Technical Guide to 2,3,5,6-Tetrachloropyridine: Chemical Properties and Structure
An In-depth Technical Guide to 2,3,5,6-Tetrachloropyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,5,6-Tetrachloropyridine is a chlorinated derivative of pyridine (B92270) that serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its chemical stability and reactivity make it a versatile building block in organic synthesis.[1] This document provides a comprehensive overview of the chemical and physical properties of 2,3,5,6-tetrachloropyridine, its molecular structure, synthesis methodologies, and key applications. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for its synthesis are provided. Visual diagrams illustrating synthetic pathways and its role as a chemical intermediate are also included.
Chemical Structure and Identifiers
2,3,5,6-Tetrachloropyridine is a solid, white to light yellow crystalline substance with a camphor-like odor.[3][4][5] It is characterized by a pyridine ring substituted with four chlorine atoms at the 2, 3, 5, and 6 positions.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2,3,5,6-tetrachloropyridine[3] |
| CAS Number | 2402-79-1[1][3] |
| Molecular Formula | C₅HCl₄N[1][3] |
| Molecular Weight | 216.87 g/mol [1] |
| Canonical SMILES | C1=C(C(=NC(=C1Cl)Cl)Cl)Cl[3] |
| InChI | InChI=1S/C5HCl4N/c6-2-1-3(7)5(9)10-4(2)8/h1H[3][6] |
| InChIKey | FATBKZJZAHWCSL-UHFFFAOYSA-N[3][6] |
| Synonyms | Pyridine, 2,3,5,6-tetrachloro-; Symtet; Tetrachloropyridine, 2,3,5,6-[4] |
Physicochemical Properties
The physicochemical properties of 2,3,5,6-tetrachloropyridine are critical for its handling, application in synthesis, and understanding its environmental fate.
Table 2: Physical and Chemical Properties
| Property | Value |
| Melting Point | 90.5 °C[3][7] |
| Boiling Point | 250.5 °C[3] |
| Vapor Pressure | 0.00606 mmHg at 25 °C[3] |
| Solubility | Very soluble in ether, ethanol, petroleum ether.[3] Water solubility: 29.4-30.2 mg/L at 25 °C.[8] |
| LogP (Octanol/Water Partition Coefficient) | 3.32[3][4] |
| pKa | -0.80[3][4] |
| Appearance | White to light yellow solid with a camphor-like odor.[3][4] |
| Flash Point | 188 °C[4] |
| Density | 1.7 ± 0.1 g/cm³[7] |
Synthesis of 2,3,5,6-Tetrachloropyridine
The industrial production of 2,3,5,6-tetrachloropyridine is achieved through several synthetic routes, including liquid-phase chlorination, addition cyclization, and gas-phase catalytic chlorination.[9] Key laboratory and industrial-scale syntheses are detailed below.
Synthesis from Pyridine
A common laboratory-scale synthesis involves the direct chlorination of pyridine.
Caption: Synthesis of 2,3,5,6-Tetrachloropyridine from Pyridine.
Experimental Protocol: In a reaction vessel under a nitrogen atmosphere, 4.0g (50mmol) of pyridine is dissolved in 20ml of carbon tetrachloride and cooled to 0°C.[9] While maintaining the internal temperature below 20°C, 52.5g (500mmol) of sulfur dichloride in 5ml of carbon tetrachloride is added dropwise.[9] Following the addition, the mixture is heated to reflux (approximately 71-80°C) and maintained for 6-8 hours.[9] After cooling to room temperature, the solid is removed by filtration. The filtrate is neutralized with a 20% sodium hydroxide (B78521) solution, and the organic phase is separated, dried with anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The final product is purified by column chromatography.[9]
Synthesis from Pentachloropyridine (B147404)
An alternative method involves the selective dechlorination of pentachloropyridine.
Caption: Synthesis from Pentachloropyridine.
Experimental Protocol: Pentachloropyridine is reacted with approximately 0.7 to 1.1 gram atoms of zinc per mole of pentachloropyridine in a suitable solvent.[10] The solvent can be an alkylnitrile (such as acetonitrile), an alkylsulfoxide, or a mixture thereof with water.[10] The reaction is carried out in the presence of an ammonium salt of an organic or inorganic acid.[10] This process facilitates the selective removal of the chlorine atom at the 4-position.
Reactivity and Chemical Behavior
2,3,5,6-Tetrachloropyridine is a stable compound under normal temperature and pressure.[4] However, it undergoes decomposition when heated to high temperatures, emitting toxic fumes of chlorides and nitrogen oxides.[3] It is incompatible with strong oxidizing agents and strong reducing agents.[4] The electron-withdrawing nature of the four chlorine atoms makes the pyridine ring susceptible to nucleophilic substitution reactions, which is a key aspect of its utility in synthesis.
Applications in Synthesis
The primary industrial application of 2,3,5,6-tetrachloropyridine is as a key intermediate in the production of pesticides.[1][2][3]
Caption: Role as a Chemical Intermediate.
Its structure allows for the modification of chemical properties, making it an essential building block for developing new agrochemical formulations to enhance crop protection.[1] Beyond agriculture, it also finds use in the pharmaceutical industry and in the synthesis of fine chemicals.[1][11]
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 2,3,5,6-tetrachloropyridine. While the raw spectra are not reproduced here, sources for this information are available. ChemicalBook provides access to ¹H NMR, IR, and Mass spectra for this compound.[12] The National Institute of Standards and Technology (NIST) WebBook also serves as a valuable resource for its chemical structure and other related data.[6]
Safety and Toxicology
2,3,5,6-Tetrachloropyridine is classified as harmful if swallowed and can cause skin and eye irritation.[4][13] In high-dose animal studies, it has been observed to cause fatty liver degeneration and kidney injury.[5][14] It is also toxic to aquatic organisms with long-lasting effects.[13] Due to its potential for environmental persistence, with photodegradation being the primary removal mechanism, careful handling and disposal are necessary.[8]
Conclusion
2,3,5,6-Tetrachloropyridine is a chemical compound of significant industrial importance, primarily due to its role as a precursor in the synthesis of widely used pesticides. Its well-defined chemical and physical properties, along with established synthetic routes, make it a valuable tool for chemists in both industrial and academic research. A thorough understanding of its reactivity, spectroscopic characteristics, and safety profile is essential for its effective and safe utilization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. tera.org [tera.org]
- 6. 2,3,5,6-tetrachloropyridine [webbook.nist.gov]
- 7. 2,3,5,6-Tetrachloropyridine [anmochem.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. Preparation method of 2,3,5,6-tetrachloropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 10. US4703123A - Process for producing 2,3,5,6-tetrachloropyridine - Google Patents [patents.google.com]
- 11. 2,3,5,6-tetrachloropyridine | 2402-79-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 12. 2,3,5,6-Tetrachloropyridine(2402-79-1) 1H NMR spectrum [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. 2,3,5,6-Tetrachloropyridine - Hazardous Agents | Haz-Map [haz-map.com]
